2,3,4-Tri-O-benzyl-L-rhamnopyranose
Overview
Description
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose typically involves the protection of hydroxyl groups in L-rhamnose with benzyl groups. This process can be achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-O-benzyl-L-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Benzyl chloride in DMF with a base like sodium hydride.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing benzyl groups.
Scientific Research Applications
2,3,4-Tri-O-benzyl-L-rhamnopyranose is extensively used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study glycan-protein interactions and glycan-mediated biological processes.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics.
Industry: The compound is used in the production of glycosylated products and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzyl-L-rhamnopyranose involves its role as a glycan precursor. It participates in glycosylation reactions, where it donates glycan moieties to proteins or lipids, forming glycoproteins or glycolipids. These glycosylated molecules play crucial roles in cell signaling, immune response, and molecular recognition processes .
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4-Tri-O-benzyl-D-mannopyranose
- 2,3,4-Tri-O-benzyl-D-galactopyranose
Uniqueness: 2,3,4-Tri-O-benzyl-L-rhamnopyranose is unique due to its specific configuration and the presence of benzyl protecting groups at the 2, 3, and 4 positions. This configuration allows it to participate in selective glycosylation reactions, making it a valuable tool in glycobiology research .
Properties
IUPAC Name |
(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-XXPOFYIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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